2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride
Overview
Description
2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H4Cl3NO. It is characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzene ring, along with a carboximidoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the chlorination of N-hydroxybenzenecarboximidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 3 positions on the benzene ring. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, along with appropriate solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with various biological and chemical targets. The compound can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,3-Dichloro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:
2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride: This compound has chlorine atoms at the 2 and 4 positions, which may result in different reactivity and applications.
2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride: With chlorine atoms at the 2 and 6 positions, this compound may exhibit distinct chemical properties and uses
Properties
IUPAC Name |
2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRTTYDOBNWTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371988 | |
Record name | 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265130-17-4 | |
Record name | 2,3-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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